molecular formula C12H19BrO6 B1313540 Triethyl 3-bromopropane-1,1,1-tricarboxylate CAS No. 71170-82-6

Triethyl 3-bromopropane-1,1,1-tricarboxylate

Cat. No. B1313540
CAS RN: 71170-82-6
M. Wt: 339.18 g/mol
InChI Key: VIMWZZMUASPQPL-UHFFFAOYSA-N
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Description

Triethyl 3-bromopropane-1,1,1-tricarboxylate (TRI) is a purine that is used as a supplement in the form of its salts . It is an active compound for treating herpes simplex virus type 1 and 2 (HSV-1 and HSV-2) .


Synthesis Analysis

TRI is used in organic synthesis as a reagent for the preparation of various functionalized compounds . It can also be used in pharmaceutical and agrochemical research as a building block for the synthesis of complex molecules .


Molecular Structure Analysis

The molecular formula of TRI is C12H19BrO6 . It has an average mass of 339.180 Da and a monoisotopic mass of 338.036499 Da .


Chemical Reactions Analysis

While specific chemical reactions involving TRI are not mentioned in the search results, it is known to be used as a reagent in organic synthesis .


Physical And Chemical Properties Analysis

The boiling point of TRI is predicted to be 358.5±21.0 °C and its density is predicted to be 1.355±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Antiviral Medications Triethyl 3-bromopropane-1,1,1-tricarboxylate plays a crucial role as an intermediate in the synthesis of Famciclovir, an antiviral medication used to treat herpesvirus infections. This compound is produced from methanetricarboxylate triethyl ester through a reaction with 1,2-dibromopropane, demonstrating a significant application in pharmaceutical synthesis (Chen Wen-hua, 2005).

Development of Anti-Herpesvirus Agents this compound is also instrumental in the direct synthesis of Penciclovir and Famciclovir. Its reaction with 2-amino-6-chloropurine, followed by specific processing steps, is key to producing these important anti-herpesvirus agents in a few isolated steps (B. Choudary et al., 1996).

Creation of Acyclic Purine Nucleoside Compounds In the field of biochemistry, this compound is used in synthesizing acyclic purine nucleoside compounds. This involves a multi-step process starting from adenine and leads to the creation of several new compounds useful in biochemical research (W. Xin, 2011).

Synthesis of Triglycerides This compound also finds application in the synthesis of triglycerides from 1,3-dibromopropan-2-ol, showcasing its versatility in organic chemistry and potential applications in biochemistry and materials science (A. Bhati et al., 1984).

Safety and Hazards

The safety data sheets indicate that TRI is classified under GHS07. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

While specific future directions for TRI are not mentioned in the search results, its use as a reagent in organic synthesis and as a building block in pharmaceutical and agrochemical research suggests potential for further exploration in these areas .

properties

IUPAC Name

triethyl 3-bromopropane-1,1,1-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO6/c1-4-17-9(14)12(7-8-13,10(15)18-5-2)11(16)19-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMWZZMUASPQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCBr)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446621
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71170-82-6
Record name 1,1,1-Triethyl 3-bromo-1,1,1-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71170-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071170826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIETHYL 3-BROMOPROPANE-1,1,1-TRICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q6455G0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Triethyl 3-bromopropane-1,1,1-tricarboxylate in the synthesis of antiviral agents like Famciclovir and Penciclovir?

A1: this compound serves as a crucial alkylating agent in the synthesis of both Famciclovir and Penciclovir. [, ] The compound reacts with 2-amino-6-chloropurine, attaching a three-carbon unit to the purine ring. This step is followed by decarbethoxylation/transesterification, ultimately leading to the formation of the desired antiviral agents. []

Q2: Can you elaborate on the reaction between this compound and 2-alkylthioadenines as described in the research?

A2: The research demonstrates that this compound readily reacts with various 2-alkylthioadenines in the presence of potassium carbonate. [] This reaction results in the formation of Triethyl 3-(2-(alkylthio)-6-amino-9H-purin-9-yl) propane-1,1,1-tricarboxylate derivatives. These derivatives are then treated with sodium methoxide in methanol, leading to the synthesis of Dimethyl 2-(2-(2-(alkylthio)-6-amino-9H-purin-9-yl)ethyl) malonate, a novel set of acyclic purine nucleoside compounds. [] This synthetic route highlights the versatility of this compound in building diverse chemical structures.

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